molecular formula C16H15N7O B1683563 Vipadenant CAS No. 442908-10-3

Vipadenant

Cat. No. B1683563
CAS RN: 442908-10-3
M. Wt: 321.34 g/mol
InChI Key: HQSBCDPYXDGTCL-UHFFFAOYSA-N
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Description

Vipadenant is a compound with the molecular formula C16H15N7O . It is also known by other names such as BIIB014 and CEB-4520 . It is a selective inhibitor of the A2a receptor . It was originally developed by Vernalis as an oral drug for the treatment of Parkinson’s disease (PD) .


Synthesis Analysis

A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-QTOF-MS) assay has been developed for the evaluation of drug metabolism and pharmacokinetics (PK) properties of vipadenant . The in vivo PK studies in rats showed that vipadenant bioavailability was 30.4 ± 8.9% with a low to moderate drug clearance .


Molecular Structure Analysis

The molecular weight of Vipadenant is 321.34 g/mol . The IUPAC name is 3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine . The InChI and Canonical SMILES strings are also provided for further structural analysis .


Chemical Reactions Analysis

In vitro/in vivo metabolite profiles in rat were explored. Five different metabolites were observed in the experimental conditions and the major metabolites were different between in vitro and in vivo conditions .


Physical And Chemical Properties Analysis

Vipadenant has a molecular weight of 321.34 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.

Future Directions

Vipadenant was licensed out to RedoxTherapies because of its potent efficacy as a therapeutic agent in combination with immunotherapy agents . The LC-QTOF-MS assay developed could be applied for the future development of vipadenant or its analogs that have similar structural moieties as potential immune checkpoint inhibitors .

properties

IUPAC Name

3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBCDPYXDGTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196103
Record name Vipadenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vipadenant

CAS RN

442908-10-3
Record name Vipadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vipadenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vipadenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIPADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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